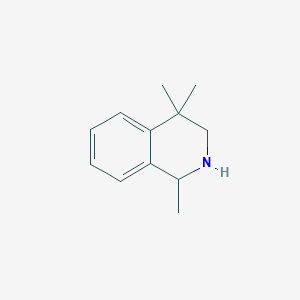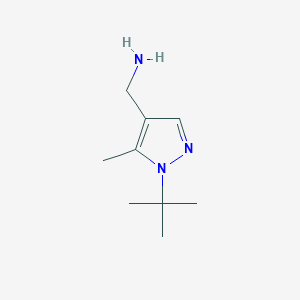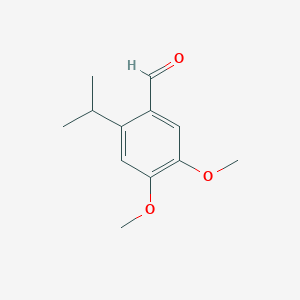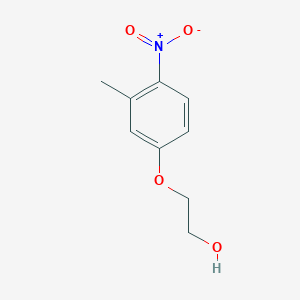
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of this class, widely studied for its biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Noted for its potential therapeutic effects in treating neurological disorders.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41565-98-4 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1,4,4-trimethyl-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-9-10-6-4-5-7-11(10)12(2,3)8-13-9/h4-7,9,13H,8H2,1-3H3 |
InChI-Schlüssel |
WFCIESMNRLUMTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C(CN1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[3-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8645902.png)










![[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8645955.png)


